Product packaging for Medphalan(Cat. No.:CAS No. 13045-94-8)

Medphalan

Cat. No.: B057804
CAS No.: 13045-94-8
M. Wt: 305.20 g/mol
InChI Key: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
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Description

Medphalan is a bifunctional nitrogen mustard alkylating agent and a derivative of melphalan, distinguished by its methyl group substitution. This modification can influence its lipophilicity, pharmacokinetic profile, and interaction with biological targets. Its primary research value lies in its mechanism of action, which involves the formation of highly reactive aziridinium ions that covalently cross-link DNA strands, primarily at the N-7 position of guanine. This cross-linking disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells. Researchers utilize this compound as a critical tool in oncology studies to investigate the mechanisms of DNA damage and repair, cellular resistance to alkylating agents (including the role of aldehyde dehydrogenases and DNA repair pathways like base excision repair), and to model chemotherapeutic efficacy in vitro and in vivo. Its structural similarity to melphalan makes it a valuable compound for comparative studies, enabling insights into structure-activity relationships (SAR) and the development of novel chemotherapeutic strategies. This product is intended for laboratory research purposes to advance the understanding of cancer biology and therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18Cl2N2O2 B057804 Medphalan CAS No. 13045-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
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InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
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InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H18Cl2N2O2
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DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
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Molecular Weight

305.20 g/mol
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Physical Description

Tiny needles (from methanol). (NTP, 1992)
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CAS No.

531-76-0, 148-82-3, 13045-94-8
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Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
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Record name Sarcolysin [INN]
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Record name melphalan
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Record name Medphalan
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Record name Merphalan
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Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
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Molecular and Cellular Mechanisms of Medphalan Action

DNA Alkylation and Interstrand Cross-linking Dynamics

Medphalan, similar to its L-isomer Melphalan (B128), functions as a bifunctional alkylating agent. It primarily exerts its effects by alkylating DNA, specifically at the N7 position of guanine (B1146940) residues. This chemical modification leads to the formation of DNA adducts, which can compromise genome integrity. A critical consequence of this alkylation is the induction of both intra- and inter-strand cross-links within the double-stranded DNA. These cross-links are considered to be the primary cytotoxic lesions. The formation of these covalent bonds between DNA strands severely disrupts the normal structure and function of the DNA molecule.

Impact on DNA Replication and Transcription Fidelity

The DNA alkylation and cross-linking induced by this compound have profound inhibitory effects on fundamental cellular processes, namely DNA replication and transcription.

DNA Replication: The formation of DNA adducts and interstrand cross-links physically blocks the progression of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. This interference leads to stalled replication forks, preventing the accurate and complete duplication of the genome. The high

Academic Research on Medphalan Associated Toxicological Mechanisms

Mechanisms of Hematological Toxicity: Myelosuppression, Leukopenia, Thrombocytopenia, and Anemia

Melphalan's primary and dose-limiting toxicity is myelosuppression, a consequence of its mechanism of action as a DNA alkylating agent. patsnap.comdrugbank.com This toxicity manifests as a reduction in the production of all major blood cell lineages within the bone marrow, leading to leukopenia (a decrease in white blood cells), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells).

The underlying mechanism of melphalan-induced myelosuppression is its profound effect on the rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. patsnap.com By forming covalent bonds with the guanine (B1146940) bases in DNA, melphalan (B128) creates interstrand and intrastrand cross-links. researchgate.netnih.govpatsnap.com This damage disrupts the DNA double helix structure, impeding DNA replication and transcription, which are essential processes for cell division. nih.govpatsnap.com The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in the hematopoietic cells. patsnap.comresearchgate.net

The bone marrow's high sensitivity to melphalan is due to the constant and rapid proliferation of its cellular components to replenish the circulating blood cells. patsnap.com This high turnover makes these cells particularly vulnerable to agents that target DNA replication. The resulting decrease in the production of mature blood cells leads to the clinical manifestations of myelosuppression.

Key Research Findings on Melphalan-Induced Hematological Toxicity:

ToxicityCellular and Molecular MechanismsKey Research Observations
Myelosuppression Inhibition of nucleic acid biosynthesis in rapidly proliferating hematopoietic stem cells. Induction of DNA cross-links, leading to cell cycle arrest and apoptosis. researchgate.netA dose-dependent suppression of bone marrow is a principal toxic effect. drugbank.comresearchgate.net
Leukopenia Depletion of white blood cell precursors in the bone marrow.Increased susceptibility to infections.
Thrombocytopenia Reduction in megakaryocytes, the platelet precursors in the bone marrow.Increased risk of bleeding complications. patsnap.com
Anemia Decreased production of red blood cell precursors (erythroblasts).Can lead to fatigue, weakness, and shortness of breath. patsnap.com

Hepatic and Renal Toxicity: Investigation of Cellular and Molecular Pathways

Hepatic Toxicity:

Melphalan-induced hepatotoxicity is primarily characterized by direct cytotoxic injury to the sinusoidal endothelial cells of the liver. nih.gov This damage can lead to a condition known as sinusoidal obstruction syndrome (SOS), particularly with high-dose intravenous regimens. The mechanism involves the death and sloughing of these endothelial cells into the sinusoids, causing obstruction and subsequent damage to small hepatic veins. nih.gov

The pattern of liver injury is typically hepatocellular, with significant increases in serum aminotransferase and lactic dehydrogenase levels, while alkaline phosphatase levels show minimal elevation. nih.gov While mild and transient elevations in liver enzymes are uncommon with standard doses, they are more frequent with high-dose therapy. nih.gov

From a molecular standpoint, the cytotoxic effects of melphalan on liver cells are linked to its DNA alkylating properties, which can induce apoptosis. researchgate.netnih.gov Additionally, melphalan can contribute to oxidative stress within hepatocytes, impairing mitochondrial function and depleting glutathione (B108866), a key cellular antioxidant. nih.gov This oxidative stress can further exacerbate cellular damage and trigger inflammatory responses.

Renal Toxicity:

The precise molecular pathways of melphalan-induced nephrotoxicity are less well-defined but are thought to involve mechanisms common to drug-induced kidney injury. These include the induction of apoptosis in renal tubular cells and the promotion of inflammation. nih.govresearchgate.net The kidneys play a role in the excretion of melphalan and its metabolites, and high concentrations of the drug can lead to direct cellular damage. patsnap.com

Key molecular pathways implicated in drug-induced nephrotoxicity that may be relevant to melphalan include the activation of signaling pathways that promote inflammation and cell death, such as the p53 and mitogen-activated protein kinase (MAPK) pathways. nih.gov Oxidative stress is also a likely contributor to melphalan's renal toxicity, as it can damage cellular components and trigger apoptotic cascades.

Gastrointestinal Mucosal Injury and Related Toxicities

Gastrointestinal toxicity is a common complication of melphalan therapy, stemming from the high rate of cell turnover in the mucosal lining of the gastrointestinal tract. Similar to its effects on the bone marrow, melphalan's DNA-damaging properties lead to the death of rapidly dividing epithelial cells in the gut. This results in mucosal injury, which can manifest as mucositis, diarrhea, and an increased risk of infections.

Research has shown that melphalan can cause significant architectural damage to both the small and large intestines. This includes villous atrophy, crypt degeneration, and inflammatory cell infiltration. These histological changes compromise the integrity of the mucosal barrier, leading to increased intestinal permeability.

Furthermore, melphalan-induced gastrointestinal injury can disrupt the gut microbiota, leading to a decrease in beneficial microbes and an overgrowth of pathogenic bacteria. This dysbiosis can exacerbate intestinal inflammation and contribute to systemic complications. The breakdown of the mucosal barrier also allows for the translocation of bacteria and their toxins into the bloodstream, which can trigger a systemic inflammatory response.

Pulmonary Toxicities: Interstitial Pneumonitis and Fibrosis

While rare, melphalan has been associated with pulmonary toxicity, primarily in the form of interstitial pneumonitis and pulmonary fibrosis. nih.govnih.gov The exact pathogenesis of melphalan-induced lung damage is not fully understood, but it is believed to be a form of drug-induced interstitial lung disease. youtube.com

The proposed mechanisms involve direct toxic effects of the drug on pulmonary cells, particularly alveolar epithelial cells, and the initiation of an inflammatory response within the lung tissue. nih.gov This inflammation, if persistent, can lead to the proliferation of fibroblasts and the excessive deposition of extracellular matrix proteins, resulting in fibrosis and a progressive decline in lung function. mdpi.commedscape.com

Studies have shown that in some cases, melphalan-induced pulmonary infiltrates may be reversible upon cessation of the drug. nih.gov However, in other instances, it can progress to irreversible fibrosis. nih.gov Research into the specific molecular pathways involved is ongoing, but it is likely that a combination of direct cellular injury, inflammatory mediator release, and aberrant wound healing processes contribute to this toxicity.

Reproductive System Toxicity: Studies on Amenorrhea and Azoospermia

Melphalan is known to have significant toxic effects on the reproductive system in both females and males, owing to its impact on rapidly dividing germ cells.

In females, melphalan can cause ovarian suppression and failure, leading to amenorrhea (the absence of menstruation). oiirj.org This is a result of the drug's cytotoxic effects on the growing follicles within the ovaries. oiirj.org The depletion of ovarian follicles leads to decreased production of estrogen and inhibin, resulting in elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), a hormonal state resembling menopause. oiirj.org In some pre-menopausal women, this can lead to permanent sterility. oiirj.org

In males, melphalan can lead to azoospermia, the absence of sperm in the ejaculate. This is due to the drug's damaging effects on the spermatogonial stem cells in the testes, which are responsible for sperm production. The induction of DNA damage in these cells disrupts spermatogenesis and can lead to a complete cessation of sperm production.

Genotoxicity and Mutagenicity Research: Chromosomal Aberrations

Melphalan is a potent genotoxic and mutagenic agent, a direct consequence of its ability to alkylate DNA. drugbank.comresearchgate.net This activity is central to both its therapeutic efficacy and its toxicological profile. Research has consistently demonstrated that melphalan induces a range of genetic damage, with a particular emphasis on chromosomal aberrations. drugbank.com

Studies in both preclinical models and in patients treated with melphalan have shown a significant increase in the frequency of chromosomal abnormalities in various cell types, including peripheral blood lymphocytes and bone marrow cells. These aberrations include:

Chromatid and chromosome breaks: The formation of DNA cross-links can lead to physical breaks in the chromatin fiber.

Deletions: Loss of genetic material.

Translocations: Exchange of genetic material between different chromosomes.

Aneuploidy: An abnormal number of chromosomes.

The induction of these chromosomal aberrations is a key mechanism underlying melphalan's long-term toxicities, including the development of secondary cancers.

Carcinogenesis Research: Association with Secondary Malignancies, particularly Leukemogenesis

There is sufficient evidence in humans for the carcinogenicity of melphalan, with a strong association between melphalan therapy and the development of secondary malignancies, most notably acute myeloid leukemia (AML). nih.gov This leukemogenic potential is a direct consequence of the drug's genotoxic and mutagenic properties. drugbank.com

The molecular mechanism of melphalan-induced leukemogenesis is believed to involve the induction of chromosomal aberrations and gene mutations in hematopoietic stem and progenitor cells. news-medical.net The DNA damage caused by melphalan can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, driving the malignant transformation of these cells.

Epidemiological studies have consistently shown a significantly increased risk of developing therapy-related myelodysplastic syndromes (t-MDS) and AML in patients treated with melphalan. The risk is often dose-dependent. The development of these secondary hematological malignancies is a serious long-term consequence of melphalan treatment.

Summary of Melphalan-Induced Carcinogenesis:

Type of MalignancyAssociated MechanismsKey Research Findings
Acute Myeloid Leukemia (AML) Induction of chromosomal aberrations and gene mutations in hematopoietic stem cells. news-medical.netStrong evidence for a causal link between melphalan therapy and the development of AML. nih.gov
Myelodysplastic Syndromes (MDS) Genotoxic damage to bone marrow progenitor cells.Increased incidence of t-MDS in melphalan-treated patients.

Neurotoxicity and Ocular Toxicity Investigations

Academic research into the toxicological profile of medphalan has explored its impact on both the central and peripheral nervous systems, as well as its effects on ocular tissues.

Neurotoxicity Investigations

Studies have shown that this compound, a nitrogen mustard derivative of L-phenylalanine, can cross the blood-brain barrier. nih.govresearchgate.net Research in rat models demonstrated that its transport is facilitated by the large neutral amino acid (L-system) transporter. nih.govnih.gov This transport system is responsible for the uptake of essential amino acids into the brain. The affinity of this compound for this transporter was measured by its ability to inhibit the uptake of phenylalanine. At higher concentrations (greater than 1 mM), this compound may also increase the permeability of the blood-brain barrier in a nonspecific manner, potentially allowing other substances to enter the brain. nih.govresearchgate.net

High-dose this compound has been associated with encephalopathy, characterized by symptoms ranging from drowsiness and confusion to seizures. researchgate.net While the exact mechanism is not fully elucidated, one case report suggested that elevated levels of cytokines, such as TNF-alpha, could be an underlying mechanism. researchgate.net In a study of patients who developed encephalopathy, most experienced changes in mental status, with a smaller percentage exhibiting seizures. researchgate.net Electroencephalogram (EEG) findings in some affected patients showed mild generalized slowing, and cerebrospinal fluid analysis was typically normal. researchgate.net Notably, complete resolution of neurological symptoms was observed in all patients in this study prior to hospital discharge. researchgate.net

The potential for this compound to cause peripheral neuropathy has also been considered. However, in the context of isolated limb perfusion for melanoma, long-term neuropathy was thought to be a result of the tight application of the isolating Esmarch rubber bandage rather than a direct neurotoxic effect of the drug. nih.gov

Interactive Data Table: Research Findings on this compound-Associated Neurotoxicity

Research Area Key Findings Model/Study Type
Blood-Brain Barrier (BBB) Transport This compound is transported across the BBB by the large neutral amino acid (L-system) transporter. nih.govnih.gov In vivo rat models
BBB Permeability At concentrations >1 mM, this compound may nonspecifically increase BBB permeability. nih.govresearchgate.net In vivo rat models
Encephalopathy Associated with high-dose this compound; symptoms include confusion, drowsiness, and seizures. researchgate.net Clinical case studies/reports
Mechanism of Encephalopathy Elevated cytokine levels (e.g., TNF-alpha) have been suggested as a possible underlying mechanism. researchgate.net Clinical case report
EEG Findings in Encephalopathy Mild generalized slowing was observed in some patients with mental status changes. researchgate.net Clinical case studies

Ocular Toxicity Investigations

Investigations into this compound's ocular toxicity have primarily focused on its effects on the retina, especially following intravitreal administration. The toxicity appears to be dose-dependent. researchgate.netscielo.br

Direct toxic effects on the retina have been observed, with retinal pigment epithelial changes being a common finding, particularly near the injection site where the drug concentration is highest. scielo.br Structural damage, including the loss of photoreceptors and the outer nuclear layers, has been identified through optical coherence tomography (OCT). researchgate.netscielo.br This structural damage is correlated with functional deficits measured by electroretinography (ERG). researchgate.netscielo.br ERG analyses consistently show a decrease in the amplitude of both a- and b-waves, which indicates damage to photoreceptors and other retinal cells. researchgate.netscielo.br Studies have quantified this functional decline, noting a measurable degradation of retinal function per injection. nih.govnih.gov

Research comparing different doses, such as 25µg and 30µg, found that both concentrations were associated with a decline in ERG-measured retinal function, with no statistically significant difference in toxicity between the two groups. nih.govnih.gov Interestingly, one study found that higher grades of chorioretinal toxicity were inversely associated with the risk of tumor recurrence, suggesting that the localized toxic effect might also contribute to therapeutic efficacy. nih.gov The mechanism for this toxicity is believed to be a direct toxic effect of the alkylating agent on the retinal surface. scielo.br

Interactive Data Table: Research Findings on this compound-Associated Ocular Toxicity

Research Area Key Findings Measurement/Observation Tool
Retinal Function Dose-dependent decrease in retinal function. researchgate.net Average decline of 4.9 µV per injection. nih.gov Electroretinography (ERG)
Retinal Structure Loss of photoreceptors and outer nuclear layers. researchgate.netscielo.br Optical Coherence Tomography (OCT)
Retinal Pigment Epithelium RPE changes are the most common posterior segment toxicity, often near the injection site. scielo.br Clinical Observation/Imaging
Mechanism of Toxicity Believed to be a direct toxic effect of this compound on the retinal surface. scielo.br Hypothesis based on clinical findings
Toxicity and Efficacy Higher grades of chorioretinal toxicity were associated with lower rates of tumor recurrence. nih.gov Retrospective clinical chart review

Preclinical Development and Therapeutic Potential of Medphalan Analogs

In Vitro Efficacy and Selectivity Assessments in various Neoplastic Cell Lines

The preclinical evaluation of medphalan analogs begins with rigorous in vitro testing to determine their cytotoxic and selective properties against various cancer cell lines. nih.govnih.gov Studies have focused on synthesizing derivatives with chemical modifications designed to enhance their anticancer activity. nih.govmdpi.com

For instance, a series of melphalan (B128) methyl esters with amidine moieties were synthesized and tested against hematological malignancy cell lines, including THP-1 (human acute monocytic leukemia), HL-60 (human promyelocytic leukemia), and RPMI-8226 (human multiple myeloma). nih.govnih.gov Among these, the derivative EM-T-MEL, which incorporates a thiomorpholine (B91149) group, demonstrated significantly higher biological activity than the parent drug, melphalan. nih.govnih.gov This analog exhibited greater cytotoxic and genotoxic properties and was a potent inducer of apoptosis in the tested cancer cells. nih.gov

A key objective in developing these analogs is to improve selectivity towards cancer cells while minimizing harm to healthy cells. nih.gov The EM-T-MEL derivative showed a favorable profile in this regard; its cytotoxicity against neoplastic cells was substantially higher than melphalan, while it was significantly less toxic to normal peripheral blood mononuclear cells (PBMCs). nih.gov Specifically, the IC50 value for EM-T-MEL was about tenfold lower in THP-1 cells, fivefold lower in HL-60 cells, and twofold lower in RPMI-8226 cells compared to unmodified melphalan. nih.gov Conversely, it was 2.5-fold less cytotoxic to PBMCs than melphalan. nih.gov Another analog, EM-I-MEL, also showed greater cytotoxicity than melphalan in the THP-1 cell line. nih.gov

These in vitro studies utilize a range of assays to characterize the activity of the analogs, including resazurin (B115843) viability assays for cytotoxicity, alkaline comet assays for genotoxicity, and various methods to measure apoptosis, such as monitoring phosphatidylserine (B164497) translocation and caspase activity. nih.govnih.gov The findings from these assessments are crucial for selecting the most promising compounds for further preclinical development. nih.gov

In Vitro Cytotoxicity (IC50) of this compound Analogs

CompoundTHP-1 CellsHL-60 CellsRPMI-8226 CellsPBMCs (Healthy Cells)
Melphalan~10x higher than EM-T-MEL~5x higher than EM-T-MEL~2x higher than EM-T-MELMore cytotoxic than EM-T-MEL
EM-T-MELHighest ActivityHigh ActivityHigh Activity2.5-fold less cytotoxic than Melphalan
EM-I-MELMore cytotoxic than Melphalan---
EM-MORPIP-MELComparable or less cytotoxic than MelphalanComparable or less cytotoxic than MelphalanComparable or less cytotoxic than Melphalan-

In Vivo Efficacy Studies in Orthotopic and Xenograft Animal Models of Cancer

Following promising in vitro results, this compound analogs are advanced to in vivo studies using animal models to assess their antitumor efficacy in a more complex biological system. nih.govnih.gov Xenograft and orthotopic models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the therapeutic potential of these novel agents against human cancers. nih.govenamine.netmedicilon.com

One notable analog, melphalan-flufenamide (mel-flufen), a dipeptide prodrug of melphalan, has been evaluated in a human plasmacytoma MM.1S xenograft mouse model. nih.govnih.gov In these studies, intravenous treatment with mel-flufen resulted in a significant inhibition of tumor growth and prolonged the survival of the tumor-bearing mice. nih.gov When compared to an equimolar dose of melphalan, mel-flufen demonstrated a more potent inhibition of tumor progression and led to a longer survival time for the treated mice. nih.gov

These in vivo experiments confirm the superior antitumor activity and tumor cell selectivity of certain analogs that were initially observed in vitro. nih.gov The use of animal models allows researchers to study the drug's effect on a tumor within its microenvironment, providing critical data on efficacy that helps to justify progression towards clinical evaluation. medicilon.com The data from these preclinical models support the potential of analogs like mel-flufen to enhance the therapeutic effects of melphalan and potentially overcome drug resistance. nih.govnih.gov

In Vivo Efficacy of Melphalan-flufenamide in MM.1S Xenograft Model

Treatment GroupEffect on Tumor GrowthEffect on Survival
Melphalan-flufenamideSignificant inhibition (P=0.001)Prolonged survival (P<0.001)
Melphalan (equimolar dose)Reduced tumor progression (lesser extent than mel-flufen)Shorter survival than mel-flufen treated group (P<0.01)

Development and Evaluation of Novel Drug Delivery Systems for Enhanced Localized Activity

To improve the therapeutic efficacy and reduce the systemic toxicity of this compound and its analogs, researchers are developing novel drug delivery systems (DDS). nih.govinteresjournals.orgazonano.comnih.gov These systems aim to enhance drug delivery to the tumor site, thereby increasing localized activity while minimizing exposure to healthy tissues. azonano.com

One approach involves the use of nanocarriers. interesjournals.orgnih.gov For example, a nanosystem based on β-cyclodextrin (βCD) and silver nanoparticles (AgNPs) has been explored as a potential carrier for melphalan. nih.gov β-cyclodextrin can form an inclusion complex with melphalan, which may increase its aqueous solubility and stability. nih.gov The subsequent deposition of silver nanoparticles onto this complex creates a system that, upon dissolution, forms a colloidal solution of AgNPs coated with the βCD-melphalan complex. nih.gov In vitro permeability assays have shown that this nanosystem can increase the effective permeability of melphalan. nih.gov Such systems are promising candidates for site-directed drug transport, potentially avoiding non-specific action in healthy cells. nih.gov

Another strategy is the development of liposomal formulations. Liposomal melphalan particles have been created that are approximately 120 nm in size and stable in vitro. researchgate.net These particles can be effectively taken up by multiple myeloma (MM) cells and have demonstrated anti-MM activity comparable to free melphalan in vitro. researchgate.net In animal models, these liposomal particles showed enrichment in the bone marrow and a prolonged in vivo half-life. researchgate.net

Additionally, systems like the CHEMOSAT® Hepatic Delivery System have been developed for targeted, high-dose delivery of melphalan directly to the liver, which is a common site of metastasis. springer.com These innovative delivery strategies, which also include stimuli-responsive systems and hydrogels, represent a key area of research for maximizing the therapeutic potential of this compound analogs. interesjournals.orgnih.gov

Rational Design and Synthesis of this compound Analogs for Improved Therapeutic Index

The rational design and synthesis of new this compound analogs are central to improving the therapeutic index of this class of alkylating agents. nih.govnih.gov The goal is to create molecules with enhanced anticancer properties and reduced toxicity to normal cells. nih.gov This process involves targeted chemical modifications to the parent melphalan structure. nih.govmdpi.com

One successful strategy has been the esterification of the carboxyl group and the replacement of the amino group with an amidine group. mdpi.commdpi.com These modifications can lead to derivatives with significantly altered and improved biological properties. mdpi.com For instance, the synthesis of melphalan methyl esters containing various amidine moieties, such as thiomorpholine (EM-T-MEL), indoline (B122111) (EM-I-MEL), or 4-(4-morpholinyl) piperidine (B6355638) (EM-MORPIP–MEL), has yielded compounds with greater cytotoxicity against hematological cancer cells compared to melphalan. nih.govnih.gov The synthesis is often a multi-step process, starting with commercially available melphalan and reacting it with various chemical reagents to introduce the desired functional groups. nih.govresearchgate.net

The rationale behind these structural changes is to alter the physicochemical properties of the molecule, such as polarity and bioavailability. nih.gov Esterification, for example, can increase cellular penetration. nih.gov The addition of specific groups like thiomorpholine has been shown to result in the highest biological activity, suggesting a beneficial structure-activity relationship. nih.gov Another approach involves creating prodrugs, such as melphalan-flufenamide (mel-flufen), which is designed to be more efficiently taken up by tumor cells and then hydrolyzed intracellularly by enzymes like aminopeptidase (B13392206) N, which is often overexpressed in cancer cells, to release the active melphalan. nih.gov This targeted activation contributes to a higher intracellular concentration of the active drug in malignant cells, enhancing its efficacy. nih.gov

Exploration of this compound Analog Combinations with other Antineoplastic Agents in Preclinical Settings

To enhance treatment efficacy and overcome drug resistance, this compound and its analogs are often evaluated in combination with other antineoplastic agents in preclinical models. nih.govnih.gov The goal is to identify synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com

Preclinical studies have explored the combination of the analog melphalan-flufenamide (mel-flufen) with other standard-of-care agents for multiple myeloma, such as lenalidomide, bortezomib, and dexamethasone. nih.govnih.gov These combinations have been shown to trigger synergistic anti-myeloma activity in vitro. nih.gov Similarly, combining melphalan with exportin 1 inhibitors (XPO1i) like selinexor (B610770) has demonstrated strong synergistic antitumor effects in both in vitro and in vivo preclinical models of human multiple myeloma, including in melphalan-resistant cell lines. nih.gov The synergistic cell death was linked to increased DNA damage and decreased DNA repair. nih.gov

Other studies have investigated melphalan in combination with different classes of drugs. For example, a synergistic effect was observed when melphalan was combined with the anthracycline menogarol in exponential phase cells. nih.gov This combination was found to synergistically inhibit the progression of cells through the cell cycle. nih.gov The combination of melphalan with arsenic trioxide has also been studied in adult T-cell leukemia/lymphoma cells, where melphalan enhanced the cytotoxicity of the arsenic compound. researchgate.net

These preclinical combination studies provide a strong rationale for advancing promising drug pairings into clinical trials, with the potential to improve outcomes for patients with various cancers. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools in the rational design of new this compound analogs. nih.govnih.govmdpi.com These analyses aim to establish a correlation between the chemical structure of the derivatives and their biological activity, which helps in designing new compounds with improved therapeutic properties. nih.govmdpi.com

SAR studies on this compound derivatives have shown that specific chemical modifications can significantly enhance anticancer activity. nih.govmdpi.com For example, research has demonstrated that esterification of the carboxyl group and replacing the amino group with an amidine group containing a morpholine (B109124) or thiomorpholine ring leads to substantial increases in cytotoxic, genotoxic, and proapoptotic activity compared to the parent drug. nih.govmdpi.com The selection of the EM-T-MEL derivative as the most biologically active compound in one study provided a basis for further chemical structure-biological activity analyses. nih.govnih.gov The improved efficacy of this compound suggests that the presence and nature of the amidine substituent are key determinants of its anticancer potential. nih.gov

QSAR methodologies use statistical and mathematical models to predict the biological potency of new chemical entities based on their structural and physicochemical properties. nih.govmdpi.com In the development of novel this compound analogs, in silico analyses, such as those performed using the SwissADME web tool, are used to assess whether the new compounds meet the criteria for "druglike" molecules, predicting their pharmacokinetic profiles. mdpi.com QSAR models can help guide the lead optimization process by identifying which chemical features contribute most significantly to the desired biological effects, thereby streamlining the design and synthesis of more effective and selective anticancer agents. nih.govmdpi.com

Mechanisms of Therapeutic Resistance to Medphalan and Counteractive Strategies

Characterization of Intrinsic and Acquired Resistance Mechanisms at the Cellular Level

Drug resistance to Medphalan can manifest as either intrinsic (de novo) or acquired. Intrinsic resistance refers to the initial insensitivity of cancer cells to chemotherapy, whereas acquired resistance develops over time in cells that were initially sensitive to the drug oaepublish.com. This acquired resistance often results from sequential genetic and epigenetic changes, culminating in complex therapy-resistant phenotypes semanticscholar.orgoncotarget.com.

At the cellular level, several mechanisms contribute to this compound resistance:

Reduced Drug Uptake and Increased Detoxification: While some studies suggest that reduced intracellular this compound accumulation is not a primary mechanism in certain resistant cell lines, other contributing processes include enhanced drug detoxification nih.govaacrjournals.org.

Increased DNA Repair: this compound's mechanism of action relies on DNA damage. Therefore, an increased capacity for DNA repair is a major contributor to resistance. This includes:

Base Excision Repair (BER): DNA base alkylation and oxidative lesions are primarily repaired by BER. The activity of Apurinic/apyrimidinic endonuclease 1 (APE1), essential for BER, determines the repair capacity of mono-methylation induced by alkylating agents like this compound nih.gov. Overexpression of APE1 can promote this compound resistance nih.gov.

Interstrand DNA Crosslink Repair: this compound induces interstrand DNA crosslinks. Resistant cells often exhibit significantly reduced DNA interstrand cross-linking or an increased rate of lesion removal aacrjournals.orghaematologica.org. The Fanconi Anemia (FA)/BRCA pathway plays a crucial role in repairing these crosslinks, and enhanced repair via this pathway contributes to acquired resistance haematologica.orgresearchgate.net.

Non-Homologous End Joining (NHEJ): Upregulation of proteins involved in NHEJ repair, such as LIG4 and XRCC4, has been observed in this compound-resistant cells researchgate.net.

Increased Response to Oxidative Stress: Resistant cells may exhibit an increased ability to respond to oxidative stress, which can mitigate the drug's cytotoxic effects nih.gov.

Decreased Apoptosis: Mechanisms that lead to decreased apoptotic cell death are also critical. For instance, high levels of pentose (B10789219) phosphate (B84403) pathway (PPP) metabolites, and altered purine, pyrimidine, and glutathione (B108866) metabolism have been observed in drug-resistant cells, contributing to decreased apoptosis nih.gov.

Research findings using human multiple myeloma cell lines, such as RPMI-8226 and U266, and their this compound-resistant counterparts (8226/LR5 and U266/LR6, respectively), have provided insights into these mechanisms. For example, 8226/LR5 cells show a 7-fold resistance to this compound aacrjournals.org.

Table 1: Characteristics of this compound-Sensitive and Resistant Multiple Myeloma Cell Lines

Cell Line (Naïve)Resistant Cell LineTypical Melphalan (B128) LD50 (Naïve)Resistance Level (Fold)Key Resistance Mechanisms Observed
RPMI-82268226/LR52-6 µM nih.gov~7-fold aacrjournals.orgIncreased nonprotein thiols, reduced DNA interstrand cross-linking, increased APE1 acetylation aacrjournals.orgnih.gov
U266B1U266/LR62-6 µM nih.govNot specified, but resistant nih.govIncreased pentose phosphate pathway metabolites, altered purine/pyrimidine/glutathione metabolism nih.gov

Role of Drug Efflux Pumps (e.g., ABC Transporters, P-glycoprotein) in this compound Resistance

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to actively pump a diverse array of substrates, including many clinically used drugs, out of cells sci-hub.senih.gov. Their overexpression in tumor cells is a well-established mechanism of multidrug resistance (MDR) sci-hub.senih.govresearchgate.netmdpi.com.

Key ABC transporters implicated in chemoresistance include:

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most extensively studied multidrug resistance proteins oaepublish.comsci-hub.seresearchgate.netmdpi.com. P-gp is a 170 kDa dimeric transmembrane protein encoded by the MDR1 gene, which actively exports drugs from the cell, thereby decreasing their intracellular concentration and reducing their efficacy researchgate.net. This compound has been identified as a substrate for P-gp, and its overexpression can contribute to this compound resistance oaepublish.comresearchgate.net.

Multidrug Resistance-associated Protein 1 (MRP1/ABCC1): MRP1 also contributes to drug efflux and resistance sci-hub.senih.gov.

Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another significant efflux pump sci-hub.se.

Lung Resistance Protein (LRP): LRP has also been linked to resistance to agents like carboplatin (B1684641) and this compound nih.gov.

Overexpression of these transporters reduces the intracellular accumulation of active drug moieties, leading to resistance mdpi.com. In some retinoblastoma models, chemoresistant cells developed through repeated this compound exposure showed overexpression of ABC transporters, contributing to acquired resistance arvojournals.org.

Genetic Aberrations and Clonal Evolution Contributing to Resistance

Genetic aberrations and the process of clonal evolution are fundamental drivers of acquired drug resistance in cancer, including resistance to this compound oaepublish.comsemanticscholar.orgfrontiersin.org. Cancer is characterized by genomic instability, leading to a continuous accumulation of genetic changes, including chromosomal abnormalities, somatic mutations, and copy number variations, which can be selected for under therapeutic pressure frontiersin.orgresearchgate.nete-century.us.

Clonal Evolution Patterns: Clonal evolution describes the process by which genetically distinct subpopulations (clones) of cancer cells emerge, expand, and are selected, particularly under the selective pressure of chemotherapy semanticscholar.org. Three main patterns have been observed:

Branching Evolution: This is the most predominant pattern, where new mutations arise from a common ancestor, leading to diverse subclones. It is often dependent on the microenvironment and can be seen in a significant majority of MM patients semanticscholar.orge-century.ushaematologica.org.

Linear Evolution: A more straightforward progression where mutations accumulate sequentially within a single dominant clone semanticscholar.orghaematologica.org.

Neutral Evolution: Characterized by random genetic drift, where subclonal architecture remains relatively stable semanticscholar.orge-century.us.

Specific Genetic Aberrations:

RAS-MAPK Pathway Mutations: Mutations in genes like NRAS, KRAS, and BRAF within the RAS-MAPK pathway are frequently observed in MM and can impact cell survival, proliferation, and drug resistance frontiersin.orghaematologica.org. An increase in RAS gene prevalence (e.g., from 60% to 72%) has been noted in patients after treatment researchgate.net.

Copy Number Aberrations (CNAs): Gains, such as gain(1q), and losses, such as del(17p) (involving TP53), are common in MM and are associated with disease progression and resistance frontiersin.orghaematologica.org. For instance, amp1q21 prevalence increased from 18% to 35% after treatment in one study researchgate.net.

TP53 Mutations: Mutations in the TP53 tumor suppressor gene are linked to poor prognosis and increased resistance, with prevalence increasing from 9% to 18% after treatment frontiersin.orgresearchgate.net.

DNA Repair Genes: Alterations in DNA repair genes, such as those in the FA/BRCA pathway, contribute to resistance by enhancing the repair of this compound-induced DNA damage haematologica.orgresearchgate.net.

Table 2: Prevalence of Key Genetic Aberrations in Multiple Myeloma Patients Before and After Treatment

Genetic AberrationPrevalence at Diagnosis (%)Prevalence at Progressive Disease (%)
RAS genes60 researchgate.net72 researchgate.net
amp1q2118 researchgate.net35 researchgate.net
TP539 researchgate.net18 researchgate.net

Data based on paired tumor samples from MM patients before and after treatment researchgate.net.

Influence of the Tumor Microenvironment and Cell-Cell Interactions on Resistance Phenotypes

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, various stromal cells (e.g., fibroblasts, osteoclasts, endothelial cells, mesenchymal stromal cells), immune cells, extracellular matrix (ECM) components, and soluble factors (e.g., cytokines, growth factors, chemokines) oncotarget.comfrontiersin.orgnih.gov. The dynamic interactions within the TME provide crucial survival signals for tumor cells, contributing significantly to drug resistance oncotarget.comfrontiersin.orgnih.govoncotarget.com.

Two primary types of microenvironment-mediated drug resistance (MDR) are recognized:

Cell Adhesion-Mediated Drug Resistance (CAM-DR): This mechanism involves direct cell-to-cell adhesion between tumor cells and stromal cells or ECM components semanticscholar.orgoncotarget.comfrontiersin.org. Adhesion molecules like integrins, CD138, CD44, VCAM-1, LFA-1, MUC-1, and ICAM-1 are involved oncotarget.com. CAM-DR activates key signaling pathways (e.g., AKT, Ras, NF-kB, HIF-1α, Myc, hTert, IRF4) that upregulate anti-apoptotic molecules, downregulate pro-apoptotic molecules, promote proliferation, and enhance DNA repair, leading to insensitivity to treatment oncotarget.comfrontiersin.org. For instance, interaction between myeloma cells and bone marrow stromal cells can induce resistance to this compound semanticscholar.orgoncotarget.com.

Soluble Factor-Mediated Drug Resistance (SFM-DR): This involves soluble factors released by stromal cells and tumor cells, acting in autocrine and paracrine manners semanticscholar.orgoncotarget.comfrontiersin.org. Cytokines and growth factors such as IL-6, IGF-1, VEGF, SDF-1α, MCP-1, Ang-1, and TNF-α can promote tumor cell survival and proliferation, contributing to resistance oncotarget.comnih.govoncotarget.com.

Specific Microenvironmental Factors:

Bone Marrow Niche: The bone marrow microenvironment, including vascular and endosteal niches, plays a critical role in protecting multiple myeloma cells from high concentrations of this compound and promoting their survival and dormancy semanticscholar.org. Osteoblasts can induce resistance to this compound semanticscholar.org.

Hypoxia: Hypoxic conditions within the TME contribute to the development of a vascular niche and the maintenance of stemness in MM cells, fostering chemoresistance semanticscholar.orgoncotarget.com.

Immune Cells: Macrophages have been implicated in chemoresistance, conferring resistance to apoptosis induced by this compound through direct cell-cell contact and by hampering apoptotic caspase pathways oncotarget.com.

Development of Strategies to Overcome Resistance: Combination Therapies and Targeted Agents

Overcoming this compound resistance requires multifaceted approaches that target the various mechanisms involved. Combination therapies and the development of targeted agents are key strategies oaepublish.comtandfonline.comfrontiersin.orgresearchgate.netmdpi.com.

Targeting DNA Repair Pathways:

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., veliparib, olaparib, niraparib) can enhance the cytotoxicity of this compound by inhibiting single-strand DNA repair researchgate.net. High PARP1 expression has been linked to reduced survival in patients treated with autologous stem cell transplant (ASCT) following high-dose this compound researchgate.net.

NHEJ and HR Inhibitors: Targeting double-strand DNA repair mechanisms like homologous recombination (HR) and non-homologous end joining (NHEJ) can overcome this compound resistance. For example, the DNA-PK inhibitor NU7026 has been shown to reverse this compound resistance in some cell lines researchgate.net.

Modulators of Drug Efflux Pumps: While clinical trials targeting ABCB1 to reverse drug resistance have had mixed results, efforts to block ABC transporters are ongoing nih.govmdpi.com. Buthionine sulfoximine (B86345) (BSO), an inhibitor of gamma-glutamyl-cysteine-synthetase (c-GCS), can reduce nonprotein sulfhydryl levels (e.g., glutathione, which is involved in detoxification) and enhance this compound cytotoxicity aacrjournals.orgtandfonline.com.

Epigenetic Modifiers: Epigenetic drugs can sensitize cancer cells to conventional therapies by disrupting pro-survival signaling, restoring cell cycle control, preventing DNA damage repair, and regulating altered metabolism frontiersin.org.

DNA Hypomethylating Agents: These agents can restore sensitivity by reversing aberrant DNA methylation patterns frontiersin.orgd-nb.info.

Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors (e.g., panobinostat, vorinostat) can overcome resistance by modulating histone acetylation frontiersin.orgd-nb.info.

Targeting the Tumor Microenvironment: Strategies aimed at disrupting the pro-survival signals from the TME can enhance this compound efficacy. This includes targeting cell adhesion molecules or inhibiting soluble factors like IL-6 oncotarget.comnih.gov.

Combination with Immunotherapy: Combining this compound with immunotherapeutic agents, such as anti-CTLA-4 antibodies, has shown promise in improving response rates and progression-free survival in some cancers by enhancing T-cell infiltration into the tumor site frontiersin.org. The addition of cytokines like Tumor Necrosis Factor α (TNFα) to regional this compound perfusion has also been explored to augment anti-tumor activity tandfonline.com.

Novel Targeted Agents: The development of new small molecule drugs, chimeric antigen receptor T cells (CAR-T), antibody-drug conjugates (ADCs), and bispecific antibodies offers promising avenues to overcome resistance. Examples include anti-CD46-ADC, and bispecific antibodies like talquetamab (targeting GPRC5D and CD3) and cevostamab (targeting FCRH5 and CD3) researchgate.net.

Understanding the specific mechanisms of resistance in individual patients through "omics" approaches will be crucial for defining personalized strategies to optimize the use of this compound and improve patient outcomes nih.gov.

Emerging Research Avenues and Future Perspectives for Medphalan Based Therapies

Integration of Medphalan-Based Therapies with Novel Immunotherapeutic Modalities

The rise of immunotherapy has marked a paradigm shift in cancer treatment. nih.gov For malignancies like multiple myeloma, where this compound has been a standard of care, the integration of this alkylating agent with new immunotherapeutic approaches is a promising area of investigation. nih.govmdpi.com The goal is to combine the potent cytoreductive effects of this compound with the targeted, immune-mediated tumor destruction offered by novel agents.

Several classes of immunotherapies are being explored for combination with this compound-based regimens:

Monoclonal Antibodies (mAbs) : Agents targeting specific antigens on cancer cells, such as CD38, have already demonstrated significant efficacy in multiple myeloma. nih.govmdpi.com Research is ongoing to determine the optimal sequencing and combination of these mAbs with high-dose this compound to maximize synergistic effects and overcome resistance.

Chimeric Antigen Receptor (CAR) T-cell Therapy : This innovative approach involves genetically modifying a patient's T-cells to recognize and attack cancer cells. mdpi.com While often used in later lines of treatment, studies are exploring the use of this compound as a lymphodepleting agent prior to CAR-T infusion to enhance the expansion and persistence of the engineered T-cells.

Antibody-Drug Conjugates (ADCs) : ADCs link a monoclonal antibody to a cytotoxic payload, enabling targeted delivery of chemotherapy to cancer cells. mdpi.com Integrating this compound-based conditioning with subsequent ADC therapy is an area of interest to potentially reduce tumor burden and enhance the efficacy of the targeted agent. mdpi.com

The rationale for these combinations is multifaceted. This compound-induced cytotoxicity can lead to the release of tumor antigens, a process that may enhance the recognition of cancer cells by the immune system and potentiate the effects of immunotherapies. nih.gov

Table 1: Investigational Immunotherapeutic Modalities for Integration with this compound

Immunotherapy Class Mechanism of Action Potential Synergy with this compound Key Targets in Myeloma
Monoclonal Antibodies Target specific tumor antigens, inducing apoptosis and immune-mediated cell killing. nih.gov Enhance tumor cell killing and overcome resistance. CD38, SLAMF7 nih.govmdpi.com
CAR T-cell Therapy Genetically engineered T-cells recognize and kill cancer cells. mdpi.com Lymphodepletion to improve CAR-T cell expansion and persistence. BCMA, GPRC5D
Bispecific Antibodies Bridge cancer cells and immune cells to facilitate targeted killing. mdpi.com Augment the overall anti-tumor immune response. BCMA x CD3
Antibody-Drug Conjugates Deliver a cytotoxic payload directly to cancer cells via a targeted antibody. mdpi.com Reduce tumor burden prior to ADC administration to enhance efficacy. mdpi.com BCMA mdpi.com

Development of Predictive Biomarkers for Response and Toxicity

A significant challenge in this compound therapy is the variability in patient response and the potential for significant toxicity. The development of predictive biomarkers is a critical research focus to enable personalized treatment strategies, maximizing efficacy while minimizing adverse effects. allarity.comnih.gov

One promising approach is the use of tumor-derived genetic signatures to predict drug sensitivity. For instance, the Drug Response Predictor (DRP®) platform utilizes messenger RNA (mRNA) from patient biopsies to generate a score that can predict sensitivity to this compound. allarity.com In studies involving multiple myeloma patients, the DRP® has shown the potential to identify individuals who are more likely to benefit from this compound treatment, as indicated by prolonged progression-free survival. allarity.com The ability of such tools to spare potential non-responders from unnecessary toxicity is a key advantage. allarity.com

Beyond gene expression signatures, other potential biomarkers are under investigation. These include proteins involved in DNA repair pathways, as this compound's mechanism of action involves inducing DNA damage. nih.gov Overexpression of genes like ERCC1 has been associated with sensitivity to chemotherapy in some cancers. nih.gov Identifying patients with specific genetic profiles related to DNA repair capacity could help tailor this compound-based therapy.

The overarching goal is to move beyond a "one-size-fits-all" approach and towards a more precise application of this compound, guided by robust, validated biomarkers. nih.gov

Table 2: Examples of Predictive Biomarker Strategies for this compound

Biomarker Approach Methodology Potential Clinical Application Status
mRNA Expression Signatures (e.g., DRP®) Analysis of tumor-derived mRNA to create a drug sensitivity score. allarity.com Identify patients likely to respond to this compound, sparing non-responders from toxicity. allarity.com Commercially available for some applications; ongoing research. allarity.com
DNA Repair Pathway Gene Expression Measurement of the expression levels of genes involved in repairing DNA damage. nih.gov Predict sensitivity or resistance to DNA-alkylating agents like this compound. Investigational.
Protein-level Biomarkers Immunohistochemical or proteomic analysis of key proteins (e.g., p53, Bcl-2). nih.gov Correlate protein expression with clinical outcomes to predict response. Research phase.

Application of Advanced Computational and Artificial Intelligence Approaches in this compound Research

The integration of artificial intelligence (AI) and advanced computational methods is set to revolutionize cancer drug development, including research into established drugs like this compound. nih.govmdpi.com These technologies offer the ability to analyze vast and complex datasets, uncovering novel insights that are not readily apparent through traditional analysis. nih.govmskcc.org

Drug Discovery and Development : Machine learning (ML) algorithms can analyze molecular structures to predict the efficacy and toxicity of new alkylating agents or this compound derivatives. nih.gov For example, a novel dipeptide prodrug of this compound, melphalan-flufenamide, was developed to enhance the therapeutic potential of the parent compound. nih.gov AI can accelerate the identification and optimization of such next-generation compounds.

Biomarker Identification : By integrating multi-omics data (genomics, proteomics, transcriptomics) with clinical outcomes, AI can identify complex patterns and novel biomarkers that predict response to this compound. mskcc.org This goes beyond single-gene or single-protein associations to create more robust predictive models. mskcc.org

Toxicity Prediction : AI models can be trained on patient data to predict the likelihood of specific toxicities associated with high-dose this compound, allowing for proactive management strategies. mskcc.org

Computational Imaging : AI can analyze medical images (e.g., PET scans, MRIs) before and after treatment to provide more quantitative and predictive assessments of tumor response to this compound-based therapies. youtube.com

The use of AI in this context aims to make the research and clinical application of this compound more efficient, precise, and personalized, ultimately leading to improved patient outcomes. mdpi.com

Exploration of this compound in Rare Cancers and Orphan Drug Development

While this compound is most commonly associated with multiple myeloma, its potent cytotoxic activity has led to its exploration in a variety of other, often rare, malignancies. drugbank.com Recognizing the need for effective treatments in these smaller patient populations, regulatory bodies have granted orphan drug designation to this compound for several rare cancers. This status provides incentives for companies to invest in the clinical development of the drug for these specific indications. fiercebiotech.comfiercepharma.com

This compound has received orphan drug designation for use in:

Neuroendocrine Tumors with Liver Metastases : This designation applies to a specialized infusion of this compound delivered directly to the liver. medscape.com

Hepatocellular Carcinoma (HCC) : The FDA has granted orphan drug status for melphalan (B128) in the treatment of this primary liver cancer. fiercepharma.com

Cholangiocarcinoma : This rare bile duct cancer is another indication for which melphalan has received orphan drug designation. prnewswire.com

Uveal Melanoma with Hepatic Metastases : this compound is a component of a liver-directed therapy for this rare form of eye cancer that has spread to the liver. drugbank.com

High-Dose Conditioning for Stem Cell Transplantation : This designation supports its use in preparing patients for hematopoietic stem cell transplants, a procedure often used for hematologic malignancies. fiercebiotech.com

The development of specialized delivery systems, such as percutaneous hepatic perfusion, allows for the administration of high doses of this compound directly to the liver, minimizing systemic exposure and associated toxicities. medscape.com This targeted approach is particularly valuable for liver-dominant cancers.

Table 3: Orphan Drug Designations for this compound

Rare Cancer Indication Regulatory Body Year of Designation (if available) Therapeutic Approach
Neuroendocrine Tumors with Liver Metastases FDA 2009 Percutaneous Hepatic Perfusion Infusion. medscape.com
Hepatocellular Carcinoma (HCC) FDA 2013 Use with Hepatic Delivery System. fiercepharma.com
Cholangiocarcinoma FDA 2015 Use with Hepatic Delivery System. prnewswire.com
Uveal Melanoma with Hepatic Metastases FDA Ongoing Liver-directed therapy. drugbank.com
High-Dose Conditioning for Stem Cell Transplant FDA 2008 Intravenous formulation. fiercebiotech.com

Advancements in Preclinical and Clinical Research Methodologies for Alkylating Agents

Ongoing research continues to refine the methodologies used to study and deploy alkylating agents like this compound, aiming to improve their therapeutic index. nih.govnih.gov

A key area of advancement is the development of prodrugs. Melphalan-flufenamide (melflufen) is a prime example. nih.gov This novel compound is designed to be preferentially taken up and metabolized into its active form, this compound, within cancer cells. mdpi.com Preclinical studies have shown that this approach can lead to higher intracellular concentrations of this compound in tumor cells compared to the administration of this compound itself. nih.gov This targeted activation is particularly promising for overcoming drug resistance, a common challenge with prolonged chemotherapy. nih.gov

Another critical research avenue involves modulating cellular pathways that contribute to resistance. Glutathione (B108866), an antioxidant found in cells, can inactivate alkylating agents. nih.gov Preclinical and early clinical studies have explored the use of agents that inhibit glutathione synthesis, such as buthionine sulfoxime (BSO), in combination with this compound. The goal is to deplete glutathione levels in tumor cells, thereby sensitizing them to the effects of the alkylating agent. nih.gov

Advancements in bioanalytical techniques, such as high-pressure liquid chromatography (HPLC) and mass spectrometry, are also crucial. itrlab.com These methods allow for precise measurement of drug and metabolite concentrations in biological samples, which is essential for pharmacokinetic and toxicokinetic studies in both preclinical and clinical settings. itrlab.com This detailed understanding of how the drug is processed in the body is fundamental to optimizing its use and developing safer, more effective treatment regimens.

Table 4: Methodological Advancements in Alkylating Agent Research

Advancement Description Objective Example Compound/Technique
Prodrug Development Designing inactive precursors that are converted to the active drug within tumor cells. nih.gov Enhance tumor-specific drug delivery and overcome resistance. nih.gov Melphalan-flufenamide (Melflufen) nih.gov
Resistance Modulation Co-administration of agents that inhibit cellular resistance mechanisms. nih.gov Increase the sensitivity of cancer cells to the alkylating agent. Buthionine sulfoxime (BSO) nih.gov
Advanced Bioanalysis Use of highly sensitive techniques to measure drug levels in biological matrices. itrlab.com Provide critical pharmacokinetic and toxicokinetic data for drug development. itrlab.com HPLC, LC-MS/MS itrlab.com

Q & A

Q. What experimental design considerations are critical for evaluating Medphalan’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Step 1: Define clear objectives (e.g., absorption, distribution, metabolism, excretion) and select appropriate in vitro (e.g., liver microsomes) or in vivo (rodent models) systems. Ensure alignment with regulatory guidelines for preclinical testing .
  • Step 2: Optimize dosing regimens using pilot studies to account for this compound’s half-life and bioavailability. Include control groups (e.g., vehicle or comparator drugs) to isolate effects .
  • Step 3: Use validated analytical methods (e.g., LC-MS/MS) for quantifying this compound and metabolites in biological matrices. Document protocols rigorously to ensure reproducibility .

Q. How can researchers validate this compound’s mechanism of action in heterogeneous cell populations?

Methodological Answer:

  • Approach 1: Employ single-cell RNA sequencing to identify transcriptional changes in target cells post-treatment. Compare results with bulk RNA-seq to resolve heterogeneity .
  • Approach 2: Use pharmacological inhibitors or CRISPR knockouts to disrupt hypothesized pathways (e.g., DNA alkylation) and assess rescue effects. Confirm findings across multiple cell lines .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro efficacy and in vivo toxicity profiles of this compound?

Methodological Answer:

  • Step 1: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosage, model species, metabolic differences). Use tools like PRISMA guidelines for systematic reviews .
  • Step 2: Design follow-up experiments using humanized mouse models or 3D organoids to bridge the gap between in vitro and in vivo results .
  • Step 3: Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to quantify uncertainty and reconcile discrepancies .

Q. What strategies optimize this compound’s therapeutic index when integrating multi-omics data (e.g., proteomics, metabolomics)?

Methodological Answer:

  • Approach 1: Use network pharmacology to map this compound’s targets onto disease-specific pathways. Tools like STRING or Cytoscape can prioritize synergistic or antagonistic interactions .
  • Approach 2: Apply machine learning (e.g., random forests) to omics datasets to identify biomarkers predictive of efficacy or toxicity. Validate candidates in independent cohorts .

Q. How can researchers ensure reproducibility in this compound studies when using non-standardized experimental protocols?

Methodological Answer:

  • Step 1: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets and code in repositories like Zenodo or GitHub .
  • Step 2: Collaborate with cross-disciplinary teams to validate findings using orthogonal methods (e.g., NMR alongside LC-MS for metabolite identification) .
  • Step 3: Document all protocol deviations and batch effects in supplementary materials. Use tools like SRDR+ for structured data extraction .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

Methodological Answer:

  • Approach 1: Use non-parametric tests (e.g., Mann-Whitney U) to compare groups, followed by false discovery rate (FDR) correction for multiple comparisons .
  • Approach 2: Apply Bayesian dose-response modeling to estimate credible intervals and posterior probabilities, which are robust to limited data .

Q. How should researchers handle missing data in longitudinal studies of this compound’s therapeutic outcomes?

Methodological Answer:

  • Step 1: Classify missing data mechanisms (MCAR, MAR, MNAR) using Little’s test or pattern-mixture models.
  • Step 2: Implement multiple imputation (e.g., MICE algorithm) for MAR data or sensitivity analyses for MNAR scenarios .

Ethical & Reporting Standards

Q. What ethical considerations are paramount when designing clinical trials involving this compound?

Methodological Answer:

  • Guideline 1: Follow Declaration of Helsinki principles for informed consent, risk-benefit analysis, and data anonymization .
  • Guideline 2: Pre-register trials on platforms like ClinicalTrials.gov to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.